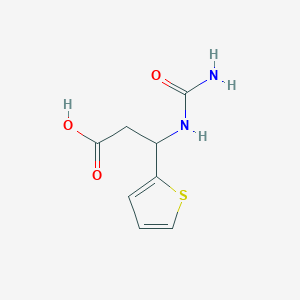

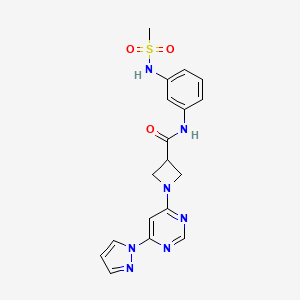

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the mu-opioid receptor, which plays a key role in pain management and addiction. In

Aplicaciones Científicas De Investigación

Luminescent Complexes and Biological Studies

3-(thiazol-2-yl carbamoyl) propanoic acid, a compound similar in structure to the one of interest, was synthesized and used as a ligand for metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes were studied for their antibacterial, antifungal, and luminescent properties. The Bi(III) complex, in particular, showed appreciable luminescence, although most complexes had non-significant antibacterial and antifungal activities (Kanwal et al., 2020).

Synthesis of Heteroarylpropanoic Acids

Research on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, primarily containing a furan or thiophene nucleus, has been conducted. These compounds were synthesized with high yield through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, demonstrating a method that avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).

Dye-Sensitized Solar Cell Applications

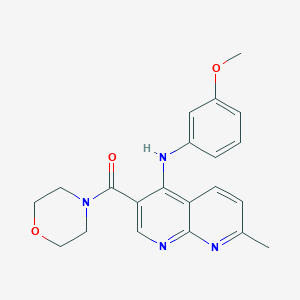

Novel unsymmetrical organic sensitizers with a thiophen-2-yl unit have been synthesized for use in dye-sensitized solar cells. These sensitizers, designed to improve the efficiency of solar energy conversion, showed a conversion efficiency of up to 7.20% under standard sunlight conditions. This research indicates the potential of thiophene derivatives in enhancing renewable energy technologies (Hagberg et al., 2008).

Antibacterial and Antifungal Properties

The synthesis and study of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been conducted due to their anticipated diverse biological activity. Some synthesized thiophene-containing compounds showed promising antibacterial and antifungal activity, especially against gram-negative bacteria E. coli and some fungi, highlighting the potential of thiophene derivatives in the development of new antimicrobial agents (Mabkhot et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-(carbamoylamino)-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(13)10-5(4-7(11)12)6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12)(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIQJSFYODPBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)

![Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate](/img/structure/B2721864.png)

![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)